molecular formula C18H12O2 B14397903 1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one CAS No. 86535-72-0

1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one

Cat. No.: B14397903
CAS No.: 86535-72-0
M. Wt: 260.3 g/mol
InChI Key: ZYFJCSFYKVNKSF-UHFFFAOYSA-N
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Description

1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and are commonly found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one typically involves multi-component reactions (MCRs), which are powerful tools in green chemistry. One common method involves the reaction of 3-acetyl-2H-chromen-2-one with phenylacetylene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of biodegradable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted chromene derivatives .

Scientific Research Applications

1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2H-chromen-2-one: A precursor in the synthesis of 1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one.

    4-hydroxycoumarin: Known for its anticoagulant properties.

    2-(2H-chromen-3-yl)-5-aryl-1H-imidazoles: Exhibits antimicrobial activity.

Uniqueness

This compound stands out due to its unique combination of a chromene ring and a phenyl-prop-2-yn-1-one moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness .

Properties

CAS No.

86535-72-0

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

1-(2H-chromen-3-yl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C18H12O2/c19-17(11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-18(15)20-13-16/h1-9,12H,13H2

InChI Key

ZYFJCSFYKVNKSF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)C#CC3=CC=CC=C3

Origin of Product

United States

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